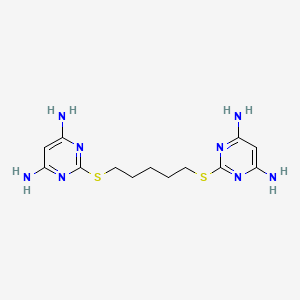
2,2'-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by its unique structure, which includes a pentanediylbis(thio) linkage and pyrimidinediamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 1,5-dibromopentane with thiourea to form a bis(thio) intermediate. This intermediate is then reacted with 4,6-diaminopyrimidine under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and intermediates.
Catalysts: In some cases, catalysts such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) undergoes various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine rings.
Substitution: The amino groups on the pyrimidine rings can undergo substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thio groups can form covalent bonds with cysteine residues in proteins, inhibiting their activity. Additionally, the pyrimidine rings can interact with nucleic acids, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,5-Pentanediylbis(oxy))bis(4,6-pyrimidinediamine): Similar structure but with oxy linkages instead of thio.
2,2’-(1,5-Pentanediylbis(amino))bis(4,6-pyrimidinediamine): Contains amino linkages instead of thio.
2,2’-(1,5-Pentanediylbis(methyl))bis(4,6-pyrimidinediamine): Methyl linkages instead of thio.
Uniqueness
2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its thio linkages, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of thio groups allows for specific interactions with biological thiols, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
92629-38-4 |
|---|---|
Formule moléculaire |
C13H20N8S2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[5-(4,6-diaminopyrimidin-2-yl)sulfanylpentylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H20N8S2/c14-8-6-9(15)19-12(18-8)22-4-2-1-3-5-23-13-20-10(16)7-11(17)21-13/h6-7H,1-5H2,(H4,14,15,18,19)(H4,16,17,20,21) |
Clé InChI |
UQJUROFUULACEO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1N)SCCCCCSC2=NC(=CC(=N2)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


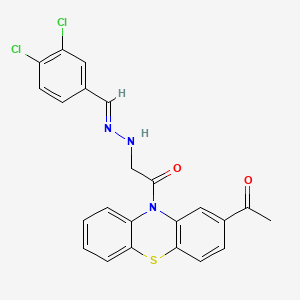
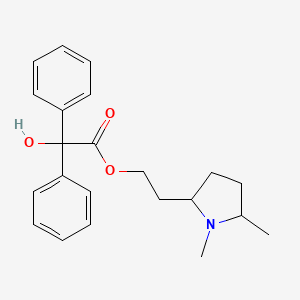


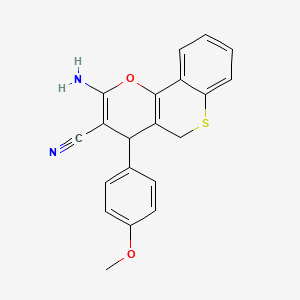
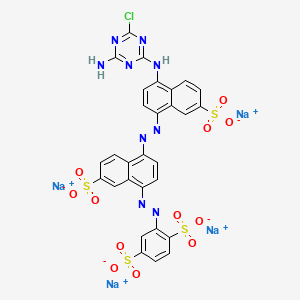
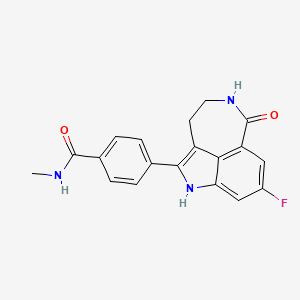
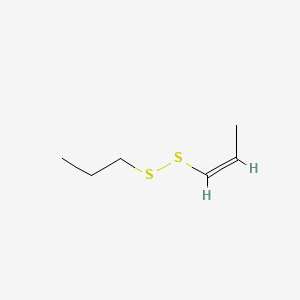
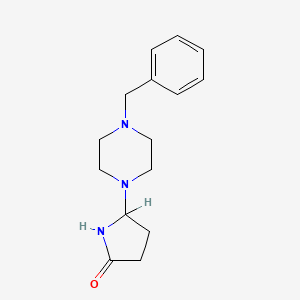


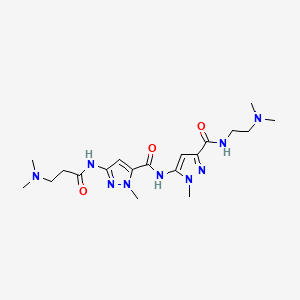
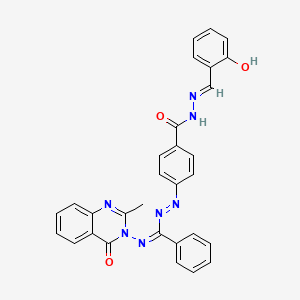
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
